molecular formula C29H27N7O4S3 B2891118 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 394213-55-9

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2891118
CAS RN: 394213-55-9
M. Wt: 633.76
InChI Key: ARPMJUGEGMDAER-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a benzo[d]thiazol-2-ylamino group, a 1,2,4-triazole ring, and a pyrrolidin-1-ylsulfonyl group . These groups suggest that the compound may have interesting chemical properties and potential applications in fields like medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings (benzothiazole and triazole) suggests that the compound may have a planar structure. The pyrrolidinyl group could introduce some three-dimensionality to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the amino group on the benzothiazole ring could act as a nucleophile in reactions with electrophiles. The sulfonamide group might also be reactive under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings and polar functional groups could affect its solubility, melting point, and other properties .

Scientific Research Applications

Cancer Research

One significant area of research involving compounds structurally related to N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is cancer research. For instance, a study on N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541), a related compound, highlighted its efficacy as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, demonstrating significant potential in treating human lung and colon carcinoma (Borzilleri et al., 2006).

Antimicrobial and Antifungal Applications

Compounds with similar structural features have also been studied for their antimicrobial and antifungal properties. A study conducted in 2015 on N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives demonstrated significant antibacterial and antifungal activities against various gram-positive and gram-negative bacteria and fungi (Patel & Patel, 2015).

Corrosion Inhibition

The application of benzothiazole derivatives in corrosion inhibition was explored in a study where two benzothiazole derivatives exhibited high efficiency as corrosion inhibitors for steel in a hydrochloric acid solution. This research suggests potential industrial applications for similar compounds in protecting metal surfaces (Hu et al., 2016).

Chemical Synthesis and Analysis

Another area of research is the synthesis and analysis of related compounds. A study on the nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including benzamide derivatives, illustrates the importance of analytical methods in the quality control of pharmaceuticals (Ye et al., 2012).

Antitumor Activities

The synthesis and biological activity of thiazole and pyrimidine derivatives, structurally related to the compound , have shown promise in antitumor applications. For example, thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides exhibited significant in vitro activity against various human tumor cell lines, underscoring their potential as antitumor agents (Hafez et al., 2017).

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as its reactivity. It could be interesting to explore its potential uses in fields like medicinal chemistry, materials science, or dye chemistry .

properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N7O4S3/c37-26(32-28-31-23-10-4-5-11-24(23)42-28)19-41-29-34-33-25(36(29)21-8-2-1-3-9-21)18-30-27(38)20-12-14-22(15-13-20)43(39,40)35-16-6-7-17-35/h1-5,8-15H,6-7,16-19H2,(H,30,38)(H,31,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPMJUGEGMDAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=C(N3C4=CC=CC=C4)SCC(=O)NC5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N7O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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